2-Amino-5-phenylthiophene-3-carboxamide

Catalog No.
S668218
CAS No.
4815-35-4
M.F
C11H10N2OS
M. Wt
218.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-phenylthiophene-3-carboxamide

CAS Number

4815-35-4

Product Name

2-Amino-5-phenylthiophene-3-carboxamide

IUPAC Name

2-amino-5-phenylthiophene-3-carboxamide

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)

InChI Key

UHEGYTDIDBFUJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N

Synonyms

2-Amino-5-phenyl-3-thiophenecarboxamide

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N

Inhibitor of Mycobacterium Tuberculosis DNA GyrB Domain

Scientific Field: Medicinal Chemistry

Summary of the Application: 2-Amino-5-phenylthiophene-3-carboxamide derivatives have been developed as novel inhibitors of the DNA GyrB domain of Mycobacterium tuberculosis . This is significant because Mycobacterium tuberculosis is the bacterium that causes tuberculosis, a serious infectious disease.

Organic Semiconductor in Material Science

Scientific Field: Material Science

Summary of the Application: Thiophene derivatives, including 2-Amino-5-phenylthiophene-3-carboxamide, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

2-Amino-5-phenylthiophene-3-carboxamide is an organic compound characterized by a thiophene ring substituted with an amino group and a phenyl group. Its molecular formula is C11H10N2O1S, and it has a molecular weight of approximately 218.27 g/mol. The compound features a carboxamide functional group, which contributes to its chemical reactivity and biological activity. This compound is significant in medicinal chemistry due to its potential applications as an anti-tuberculosis agent and in other therapeutic areas .

The chemical reactivity of 2-amino-5-phenylthiophene-3-carboxamide can be attributed to its functional groups. Key reactions include:

  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • Condensation: The carboxamide can undergo condensation reactions, forming various derivatives useful in drug development.
  • Reduction: The compound can be reduced to yield amines or alcohols, expanding its utility in synthetic pathways .

Research has indicated that 2-amino-5-phenylthiophene-3-carboxamide exhibits promising biological activities, particularly against Mycobacterium tuberculosis. Studies show that this compound can inhibit the growth of tuberculosis bacteria at low concentrations while maintaining low toxicity to human cells . Additionally, it has shown potential anti-inflammatory properties and may act as an antibacterial agent against other pathogens.

Several synthesis methods for 2-amino-5-phenylthiophene-3-carboxamide have been documented:

  • Gewald Reaction: This method involves the reaction of a thioketone with an activated nitrile in the presence of elemental sulfur and a base, yielding the thiophene core.
  • Amidation: The carboxylic acid derivative can be converted to the carboxamide using amines and coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) under mild conditions .
  • Acylation Reactions: Using various acyl chlorides allows for the introduction of different acyl groups onto the amino nitrogen, modifying the compound's biological properties .

2-Amino-5-phenylthiophene-3-carboxamide has several applications:

  • Pharmaceutical Development: It serves as a scaffold for developing new anti-tuberculosis drugs and other medicinal compounds.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Investigated for its potential anti-inflammatory and antibacterial properties .

Interaction studies have focused on the binding affinity of 2-amino-5-phenylthiophene-3-carboxamide with various biological targets. Molecular docking studies suggest that it interacts effectively with enzymes involved in bacterial fatty acid synthesis, which is crucial for the survival of Mycobacterium tuberculosis . These interactions are essential for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-amino-5-phenylthiophene-3-carboxamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-methylthiophene-3-carboxamideMethyl group at position 5Moderate antibacterial activity
2-Amino-5-benzylthiophene-3-carboxamideBenzyl group at position 5Increased potency against Mycobacterium tuberculosis
2-Amino-thiophene-3-carboxylic acidLacks phenyl substitutionLower biological activity compared to target compound

The unique combination of the phenyl group and carboxamide functionality in 2-amino-5-phenylthiophene-3-carboxamide enhances its biological activity compared to similar compounds, making it a valuable candidate in drug discovery efforts .

XLogP3

2.3

Wikipedia

2-amino-5-phenylthiophene-3-carboxamide

Dates

Modify: 2023-08-15

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